molecular formula C15H21NO4 B12595400 (3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid CAS No. 872423-93-3

(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B12595400
CAS No.: 872423-93-3
M. Wt: 279.33 g/mol
InChI Key: YBQVXOLUUAILCJ-WCQYABFASA-N
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Description

(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a β-homoamino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. These derivatives are critical in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and compatibility with orthogonal protection strategies. The compound’s branched alkyl chain (4-methylhexanoic acid backbone) may enhance steric effects, impacting peptide conformation and solubility .

Properties

CAS No.

872423-93-3

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(3R,4S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11-,13+/m0/s1

InChI Key

YBQVXOLUUAILCJ-WCQYABFASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares (3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Properties/Applications Source
(3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid C₂₂H₂₅NO₄ 367.44 g/mol Fmoc-protected amine, carboxylic acid 3R,4S SPPS, β-homoamino acid incorporation
(3S)-3-Cbz-amino-2-hydroxyhexanoic acid C₁₄H₁₉NO₅ 281.30 g/mol Cbz-protected amine, hydroxyl, carboxylic acid 3S Peptide modification, solubility modulation
4i (Triazine-benzoic acid derivative) C₂₄H₁₈N₄O₆ 482.42 g/mol Triazine, benzoic acid, formyl N/A Enzyme inhibition, material science
L 680833 (Azetidinyl derivative) C₂₈H₃₅N₃O₅ 493.60 g/mol Azetidinone, benzeneacetic acid S/R configurations β-lactamase inhibition

Detailed Analysis

Fmoc- vs. Cbz-Protected Analogs
  • Fmoc-Protected Derivative (CAS 193954-27-7): The Fmoc group offers UV detectability and base-labile deprotection, making it ideal for SPPS.
  • Cbz-Protected Analog (e.g., (3S)-3-Cbz-amino-2-hydroxyhexanoic acid, CAS 402959-33-5): The hydroxyl group at C2 enhances hydrogen-bonding capacity, improving aqueous solubility compared to the target compound. However, the Cbz group requires hydrogenolysis for removal, limiting compatibility with sulfur-containing peptides .
Triazine-Based Derivatives

Compounds like 4i (C₂₄H₁₈N₄O₆) and 4j (C₂₅H₂₀N₄O₇) feature triazine cores linked to benzoic acid groups. These exhibit higher melting points (217–220°C for 4i) and distinct solubility profiles (Rf = 0.62 in hexane/EtOH), suggesting utility in hydrophobic environments or as kinase inhibitors. Their aromatic and heterocyclic structures contrast with the aliphatic backbone of the target compound .

Azetidinyl Derivatives (e.g., L 680833)

Azetidinone-containing compounds like L 680833 (CAS 149882-98-4) are structurally complex, with molecular weights >490 g/mol. Their mechanism often targets enzymes like β-lactamases or thrombin, leveraging the azetidinone ring’s reactivity. The target compound’s simpler structure lacks this pharmacophoric feature but offers advantages in synthetic accessibility .

Glycosylated Amino Acids

Fmoc-L-Asn(diBn-disialo-(Fuc))-OH (C₅₃H₇₄N₄O₃₀) represents a highly modified amino acid with glycosylation, enabling glycopeptide synthesis. While the target compound lacks sugars, both share utility in specialized peptide engineering, albeit for divergent biological applications (e.g., antiviral vs. metabolic studies) .

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